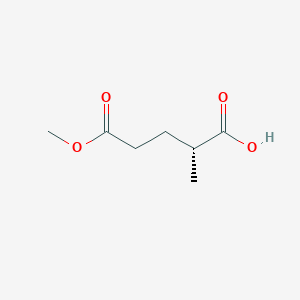
(2R)-5-methoxy-2-methyl-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(-)-4-Methylglutaric acid 1-monomethyl ester is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. This compound is often used as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-4-Methylglutaric acid 1-monomethyl ester typically involves the esterification of ®-(-)-4-Methylglutaric acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
On an industrial scale, the production of ®-(-)-4-Methylglutaric acid 1-monomethyl ester may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
®-(-)-4-Methylglutaric acid 1-monomethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methylglutaric acid
Reduction: 4-Methylglutaric alcohol
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
®-(-)-4-Methylglutaric acid 1-monomethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-(-)-4-Methylglutaric acid 1-monomethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The chiral nature of the compound allows it to selectively bind to specific molecular targets, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-(+)-3-Methylsuccinic acid 1-monomethyl ester
- (1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethyl ester
Uniqueness
®-(-)-4-Methylglutaric acid 1-monomethyl ester is unique due to its specific chiral configuration and the presence of a methyl group at the 4-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Eigenschaften
CAS-Nummer |
80986-17-0 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2R)-5-methoxy-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 |
InChI-Schlüssel |
TVADYQZCBVCKSS-RXMQYKEDSA-N |
SMILES |
CC(CCC(=O)OC)C(=O)O |
Isomerische SMILES |
C[C@H](CCC(=O)OC)C(=O)O |
Kanonische SMILES |
CC(CCC(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















